

Rhamnazin: An O-Methylated Flavonol with Therapeutic Potential - A Technical Guide

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Compound of Interest

Compound Name: Rhamnazin

Cat. No.: B190346

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Abstract: **Rhamnazin**, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, specifically the methylation at the 3' and 7' positions, contribute to its unique biological profile.^{[1][2]} This technical guide provides an in-depth overview of **rhamnazin** for researchers, scientists, and drug development professionals. It covers its chemical properties, biosynthesis, and multifaceted mechanisms of action, including its roles in oncology, inflammation, and oxidative stress. The guide details key signaling pathways modulated by **rhamnazin**, presents quantitative data on its biological efficacy, and offers comprehensive experimental protocols for its evaluation.

Introduction to Rhamnazin

Rhamnazin (3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one) is a flavonoid found in various plants, including those of the Rhamnus genus.^{[3][4]} Structurally, it is a dimethoxyflavone, functionally related to quercetin, where the hydroxyl groups at the 3' and 7' positions are replaced by methoxy groups.^{[1][2]} This O-methylation is a critical structural feature that influences its bioavailability and biological activity, distinguishing it from its parent compound, quercetin.^[5] **Rhamnazin** has demonstrated a range of promising therapeutic properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory effects.^[6]
^[7]

Physicochemical Properties

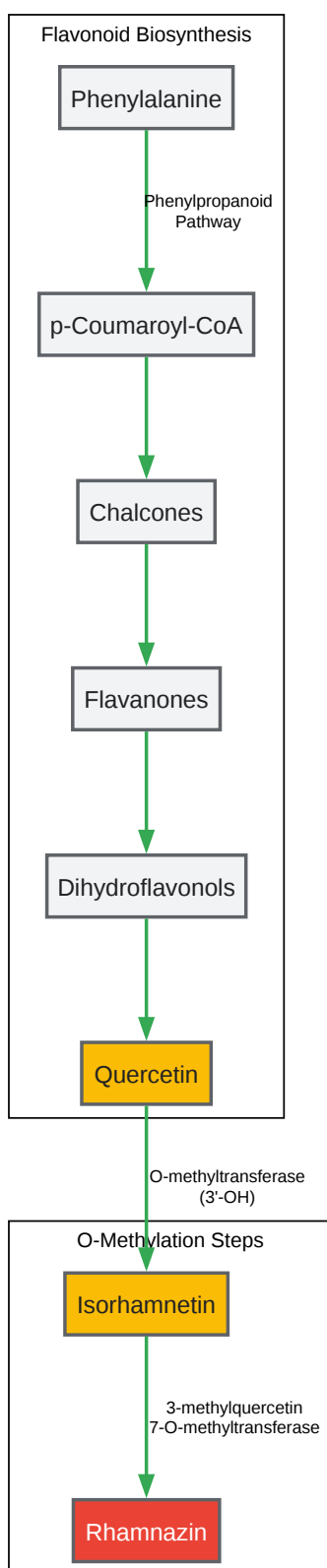
A clear understanding of **rhamnazin**'s physical and chemical characteristics is fundamental for its application in research and development.

Property	Value	Reference
CAS Number	552-54-5	[4]
Molecular Formula	C ₁₇ H ₁₄ O ₇	[2][4]
Molar Mass	330.29 g/mol	[2][4]
IUPAC Name	3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one	[2]
Synonyms	3',7-Dimethylquercetin, 7,3'-Di-O-methylquercetin	[2]
Appearance	Yellow powder	[8]
Solubility	Soluble in organic solvents, limited solubility in water.	

Biosynthesis and Metabolism

Rhamnazin is synthesized in plants via the flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway.[9][10] It is an O-methylated derivative of the widely distributed flavonol, quercetin. The biosynthesis involves specific O-methyltransferase (OMT) enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of a flavonoid precursor.[4][11]

The key enzymatic step in the formation of **rhamnazin** from its precursor, isorhamnetin (3'-O-methylquercetin), is catalyzed by the enzyme 3-methylquercetin 7-O-methyltransferase. This enzyme uses SAM as the methyl donor to produce S-adenosyl homocysteine and **rhamnazin**. [4] Further metabolism of **rhamnazin** can occur, for instance, the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase can convert **rhamnazin** to ayanin.[4]



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Figure 1: Simplified biosynthetic pathway of **Rhamnazin**.

Pharmacological Activities and Mechanisms of Action

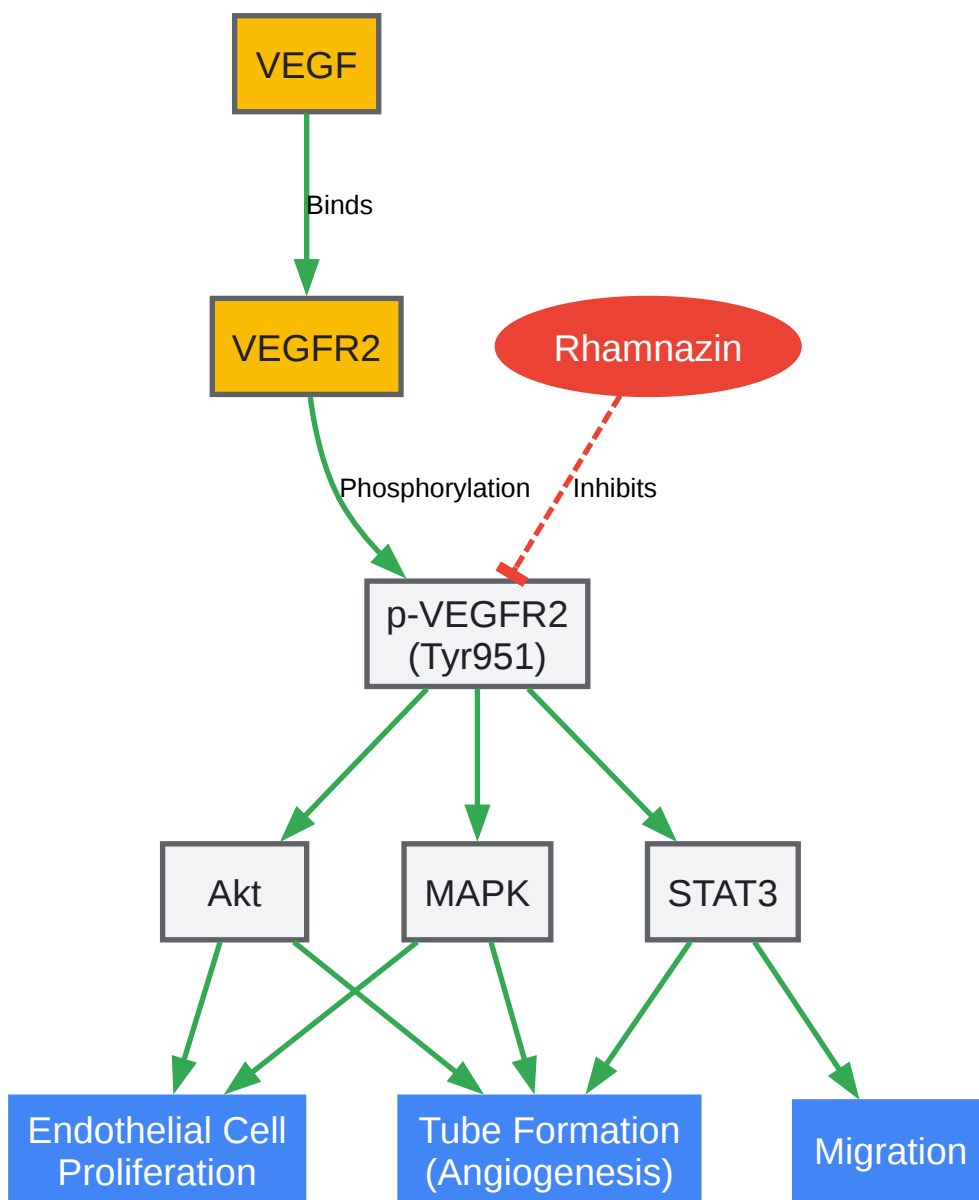
Rhamnazin exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

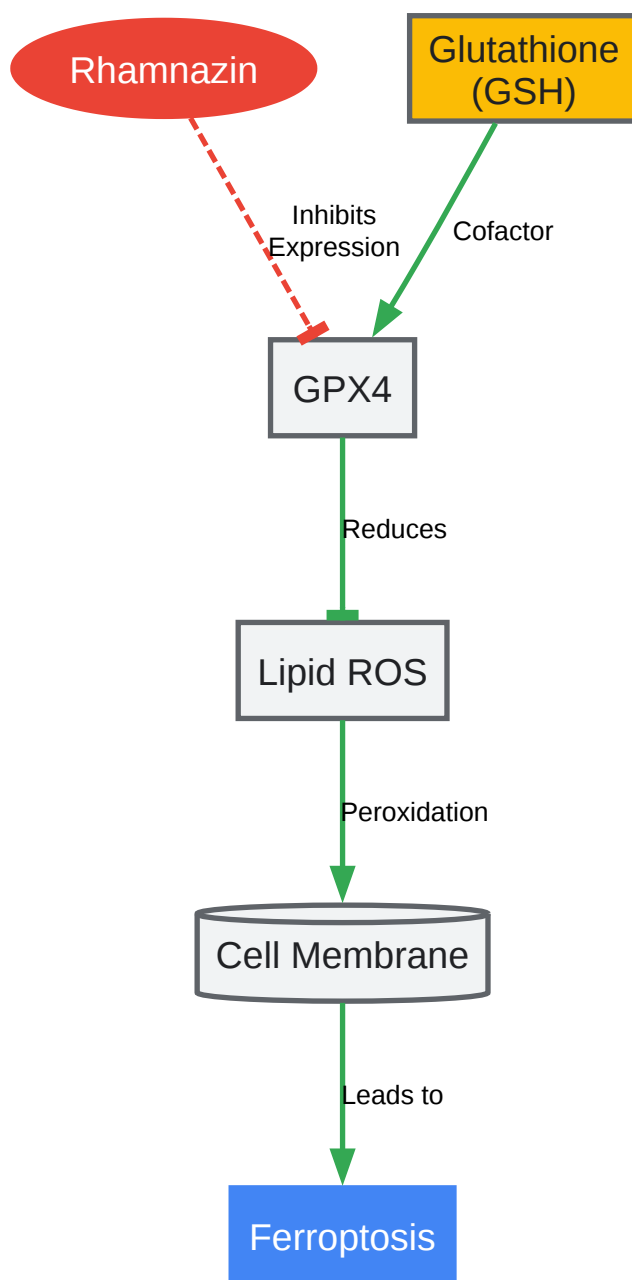
Anti-Cancer and Anti-Angiogenic Activity

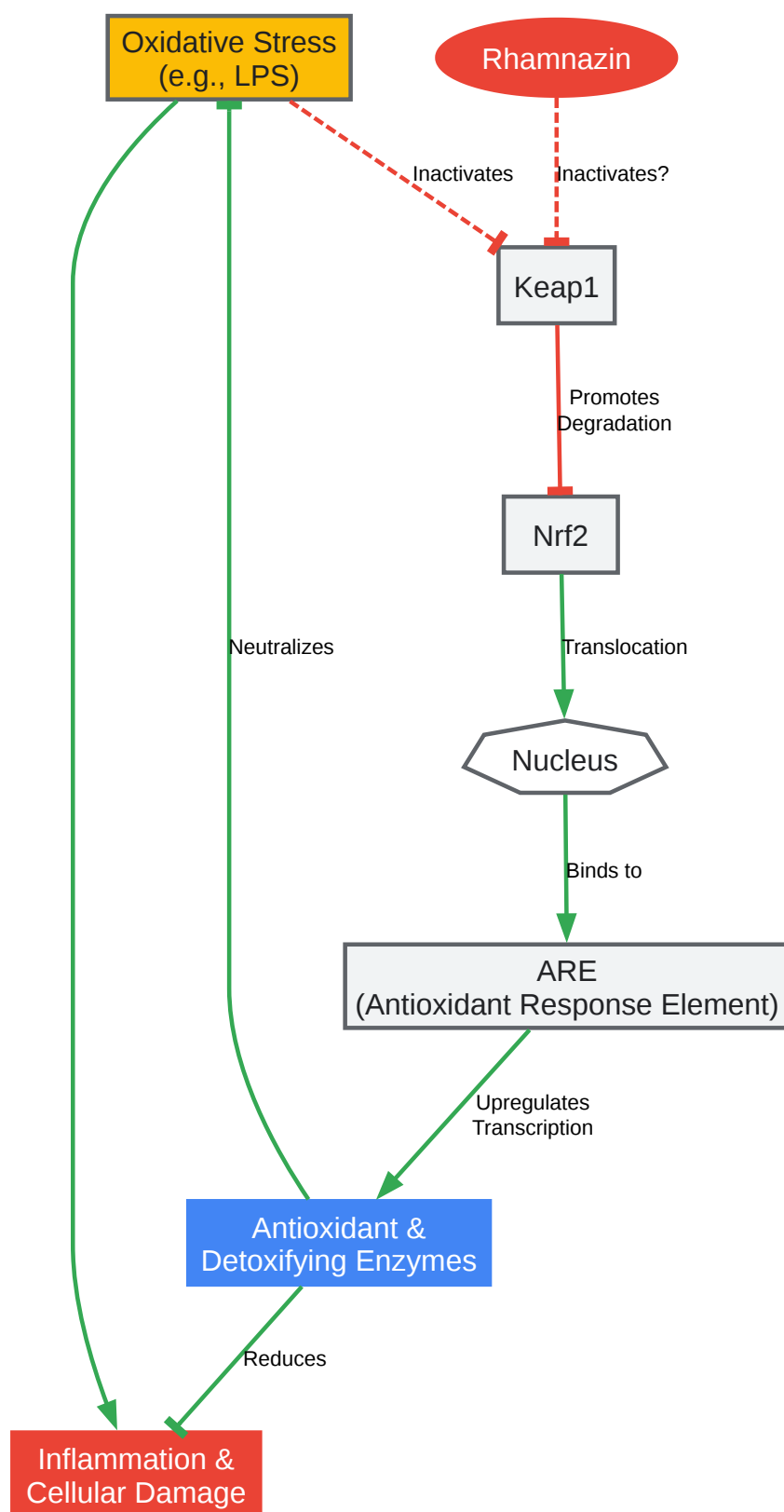
Rhamnazin has demonstrated potent anti-cancer properties, particularly through its ability to inhibit angiogenesis and induce a novel form of cell death known as ferroptosis.

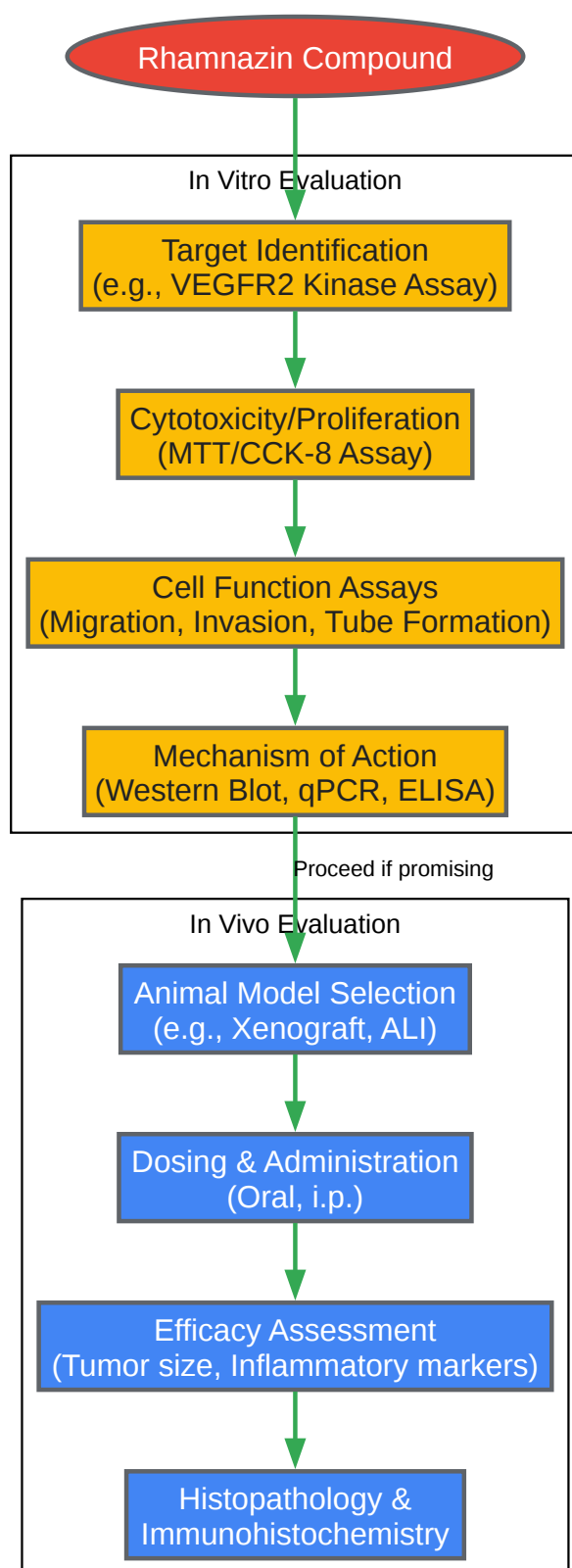
4.1.1. Inhibition of VEGFR2 Signaling

A primary mechanism for **rhamnazin**'s anti-angiogenic effect is its direct inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^[12] By targeting VEGFR2, **rhamnazin** blocks the downstream signaling cascades crucial for endothelial cell proliferation, migration, and tube formation, which are essential processes for the formation of new blood vessels that supply tumors.^{[12][13]} Specifically, **rhamnazin** has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 at tyrosine residue 951 (Tyr951), subsequently suppressing the activation of downstream pathways including MAPK, STAT3, and Akt.^{[13][14]}









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